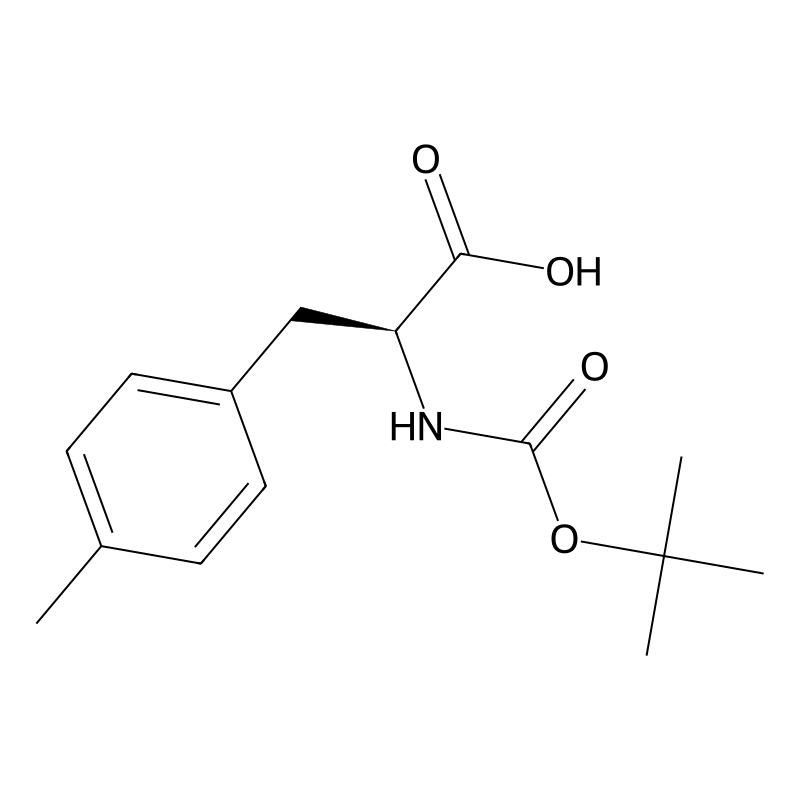

Boc-Phe(4-Me)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Microbial Cell Factories

Scientific Field: Biotechnology

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .

Methods of Application: An artificial bioconversion process was developed to synthesize L-phenylalanine from aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

Results: The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The conversion rate of phenylpyruvate was up to 93% by co-expressing PheDH and FDH V120S .

Application in Pharmaceutical Research

Scientific Field: Pharmaceutical Research

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine .

Methods of Application: A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .

Results: The isolated products were screened for antimicrobial and antioxidant activities. Some of the compounds showed Microsporum gypsuem activity or were active against Candida albicans. Some amide compounds act as metal chelating ligands with Fe2+ ions .

Application in Agrochemicals

Scientific Field: Agrochemistry

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used as an important organic intermediate in the field of agrochemicals .

Results: Its use as an intermediate suggests it plays a crucial role in the production of certain agrochemicals .

Application in Dye Manufacturing

Scientific Field: Dye Manufacturing

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used as an important organic intermediate in the field of dyestuff .

Results: Its use as an intermediate suggests it plays a crucial role in the production of certain dyes .

Application in Antimicrobial and Antioxidant Activities

Summary of Application: Amide derivatives of 4-nitro-L-phenylalanine, which can be synthesized from N-Boc-4-Methyl-L-phenylalanine, have shown antimicrobial and antioxidant activities .

Results: Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of compounds showed antibacterial activities. The resultant compounds screened for anti-oxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods .

Boc-Phe(4-Me)-OH, also known as tert-Butoxycarbonyl-4-methyl-L-phenylalanine, is a derivative of phenylalanine characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the para position of the phenyl ring. Its molecular formula is C₁₄H₁₉NO₄, and it has a molecular weight of 265.31 g/mol. The compound is primarily utilized in peptide synthesis and as an intermediate in organic chemistry due to its stability and reactivity under various conditions .

- Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, allowing for further coupling reactions in peptide synthesis.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful for modifying solubility and reactivity.

- Amide Formation: The compound can react with amines to form amides, expanding its utility in synthesizing more complex molecules .

Boc-Phe(4-Me)-OH exhibits significant biological relevance due to its structural similarity to natural amino acids. It is often used in research related to:

- Peptide Hormones: As a building block for synthesizing peptide hormones that may have therapeutic effects.

- Drug Development: Its derivatives are explored for potential pharmacological activities, including anti-inflammatory and analgesic properties.

The biological activities of Boc-Phe(4-Me)-OH derivatives can vary based on modifications made to the core structure .

The synthesis of Boc-Phe(4-Me)-OH typically involves:

- Starting Materials: Using L-phenylalanine as the base amino acid.

- Protection of the Amine Group: The amine group is protected using Boc anhydride or Boc chloride in the presence of a base.

- Methylation: The para position of the phenyl ring is selectively methylated using methyl iodide and a base like potassium carbonate.

- Purification: The product is purified through crystallization or chromatography techniques.

This method allows for high yields and purity suitable for further applications in peptide synthesis .

Boc-Phe(4-Me)-OH is widely used in various fields:

- Peptide Synthesis: As a key building block in solid-phase peptide synthesis, facilitating the creation of complex peptides and proteins.

- Pharmaceutical Research: Employed in drug discovery processes, particularly in developing peptide-based therapeutics.

- Organic Chemistry: Utilized as an intermediate for synthesizing other bioactive compounds and materials .

Interaction studies involving Boc-Phe(4-Me)-OH focus on its binding affinities and interactions with biological targets. These studies often utilize:

- Molecular Docking: To predict how Boc-Phe(4-Me)-OH interacts with receptors or enzymes.

- In Vitro Assays: To evaluate its efficacy and biological activity against specific targets.

Such studies are crucial for understanding the potential therapeutic applications of this compound and its derivatives .

Boc-Phe(4-Me)-OH shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Boc-Phe-OH | 13734-34-4 | Lacks the methyl group at para position |

| Boc-Phe(4-I)-OH | 62129-44-6 | Contains an iodine atom at para position |

| Boc-Phe(4-Br)-OH | 15006 | Contains a bromine atom at para position |

| Boc-Phe(3-Me)-OH | 80102-26-7 | Methyl group at meta position |

Uniqueness of Boc-Phe(4-Me)-OH

The presence of the methyl group at the para position distinguishes Boc-Phe(4-Me)-OH from other derivatives. This modification can influence both steric hindrance and electronic properties, potentially affecting its reactivity and biological interactions compared to other phenylalanine derivatives .

The synthesis of tert-butoxycarbonyl-4-methylphenylalanine (Boc-Phe(4-Me)-OH) can be approached through several distinct pathways, each offering unique advantages and challenges. The most prevalent methodologies include direct protection of 4-methylphenylalanine, malonate-based alkylation strategies, enzymatic resolution approaches, and modern flow chemistry techniques [1] [2] [3].

Alternative total synthesis pathways utilize malonate chemistry as a convergent strategy. The Boc-diethyl malonate alkylation approach involves treatment of the protected malonate with 4-methylbenzyl bromide under strongly basic conditions, followed by hydrolysis and decarboxylation to afford the target amino acid [2]. While this methodology provides strategic flexibility, yields are typically moderate, ranging from 42-65%, due to competing elimination reactions and the multi-step nature of the transformation [2].

Protection Strategies Using Boc Chemistry

The tert-butoxycarbonyl protecting group has emerged as the gold standard for amino acid protection in synthetic chemistry due to its stability under basic conditions and facile removal under acidic conditions [4] [9] [5]. The installation of Boc protection typically employs di-tert-butyl dicarbonate as the electrophilic reagent, which can be utilized under aqueous or anhydrous conditions depending on the substrate requirements [6].

Under aqueous conditions, the protection reaction is conducted using Boc₂O in the presence of sodium hydroxide or sodium bicarbonate [6] [7]. This methodology is particularly advantageous for water-soluble amino acids and eliminates the need for anhydrous conditions. The reaction proceeds through formation of a carbamic acid intermediate, which subsequently undergoes cyclization to form the stable carbamate linkage [5] [6].

For moisture-sensitive applications, anhydrous protection protocols employ organic bases such as triethylamine or N,N-diisopropylethylamine in aprotic solvents like dichloromethane or acetonitrile [5] [10]. The choice of base and solvent system significantly influences reaction rates and yields, with imidazole-based catalysts such as 4-dimethylaminopyridine providing enhanced reactivity for sterically hindered substrates [6].

The stability profile of Boc-protected amino acids makes them particularly suitable for multi-step synthetic sequences. The protecting group remains intact under strongly basic conditions, oxidative conditions, and nucleophilic reaction conditions, while being readily cleaved by trifluoroacetic acid or hydrogen chloride in organic solvents [5] [10] [11]. This orthogonal reactivity pattern enables selective deprotection in the presence of other acid-labile protecting groups.

Methylation Techniques for Phenylalanine Derivatives

The installation of methyl substituents on phenylalanine derivatives requires careful consideration of regioselectivity and reaction conditions to achieve the desired 4-methyl substitution pattern. Classical methylation approaches include electrophilic aromatic substitution using methyl halides under Friedel-Crafts conditions, although these methods often suffer from poor regioselectivity and harsh reaction conditions [12] [13].

Modern methylation strategies employ transition metal-catalyzed cross-coupling reactions to achieve site-selective carbon-methyl bond formation [12] [14]. Palladium-catalyzed methylation reactions using methylboronic acid or tetramethyltin as methyl sources provide improved regioselectivity and functional group tolerance compared to classical electrophilic methods [12]. These methodologies typically require pre-functionalization of the aromatic ring with halogen or pseudohalogen substituents to serve as coupling partners.

Direct carbon-hydrogen methylation represents an emerging approach that circumvents the need for pre-functionalized substrates [13] [14]. These methods utilize directing group strategies to achieve regioselective methylation of aromatic carbon-hydrogen bonds. The choice of directing group, catalyst system, and reaction conditions significantly influences the outcome of these transformations, with electron-donating groups generally facilitating methylation at the para position relative to the directing group [14].

Alternative methylation strategies involve biosynthetic approaches using methyltransferase enzymes or chemoenzymatic methodologies [15] [16]. These approaches offer exceptional regioselectivity and operate under mild reaction conditions, although they may be limited by substrate scope and enzyme availability [15]. The development of engineered methyltransferases with expanded substrate specificity represents an active area of research for accessing non-natural methylated amino acids.

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of synthetic methodologies for Boc-Phe(4-Me)-OH synthesis reveals significant differences in efficiency, scalability, and environmental impact. The direct Boc protection approach emerges as the most practical methodology for large-scale synthesis, offering high yields, operational simplicity, and excellent reproducibility [4] [5].

The malonate alkylation strategy, while providing convergent access to the target compound, suffers from moderate yields and increased complexity due to the multi-step nature of the transformation [2]. However, this approach offers strategic advantages for accessing structurally diverse amino acid analogs through variation of the alkylating agent, making it valuable for library synthesis applications.

Enzymatic resolution methodologies provide access to enantiomerically pure products but are limited by moderate yields and the requirement for specialized enzyme systems [2]. The enzymatic approach using subtilisin-catalyzed hydrolysis achieves yields of 34-48% for the desired enantiomer, while also producing the complementary enantiomer that can be recycled through racemization protocols [2].

Phase transfer catalysis represents an emerging methodology that operates under mild biphasic conditions, achieving yields of 70-85% while minimizing the use of organic solvents [5]. This approach is particularly attractive from an environmental perspective, although careful optimization of phase transfer catalyst structure and reaction conditions is required to achieve optimal performance.

Scale-up Considerations and Challenges

The transition from laboratory-scale to production-scale synthesis of Boc-Phe(4-Me)-OH presents numerous technical and operational challenges that must be systematically addressed to ensure process robustness and product quality [17] [18] [19]. Heat transfer limitations represent one of the most significant challenges, as larger reaction vessels exhibit reduced surface area to volume ratios, potentially leading to thermal control issues during exothermic protection reactions [20] [21].

Mass transfer considerations become increasingly important at larger scales, where mixing efficiency may be compromised due to impeller design limitations and vessel geometry constraints [19] [20]. The Boc protection reaction requires intimate contact between the amino acid substrate and di-tert-butyl dicarbonate, making efficient mixing crucial for achieving complete conversion and avoiding the formation of unreacted starting material [21].

Reaction kinetics may also be affected during scale-up, with extended reaction times often required to achieve comparable conversions to laboratory-scale processes [20] [21]. Temperature profiling becomes critical, as the exothermic nature of the Boc protection reaction can lead to thermal runaway scenarios if adequate cooling capacity is not provided [19].

Quality control considerations necessitate the implementation of process analytical technology to monitor critical quality attributes throughout the synthesis [18]. Real-time monitoring of reaction progress, temperature profiles, and impurity formation enables proactive process control and ensures consistent product quality across different batch sizes [18] [21].

Safety considerations scale proportionally with batch size, requiring comprehensive hazard analysis and implementation of appropriate engineering controls [19] [21]. The generation of carbon dioxide during Boc protection reactions necessitates adequate ventilation and pressure relief systems to prevent over-pressurization of reaction vessels [5] [8].

Green Chemistry Approaches to Synthesis

The application of green chemistry principles to Boc-Phe(4-Me)-OH synthesis has led to the development of more sustainable and environmentally benign methodologies [22] [23] [24]. Solvent selection represents a primary consideration, with efforts focused on replacing traditional halogenated solvents with more benign alternatives such as water, ethanol, or ionic liquids [4] [7] [25].

Aqueous Boc protection protocols eliminate the need for anhydrous conditions and organic solvents while maintaining high reaction efficiency [6] [7]. These methodologies typically employ sodium bicarbonate or sodium hydroxide as the base, generating only carbon dioxide and water as byproducts [6]. The use of water as the reaction medium also facilitates product isolation through simple filtration or extraction procedures.

Ionic liquid-based methodologies offer unique advantages in terms of solvent recyclability and reaction efficiency [25]. Amino acid ionic liquids derived from 1-ethyl-3-methylimidazolium hydroxide and Boc-protected amino acids demonstrate excellent thermal stability and can be recycled multiple times without significant loss of activity [25]. These systems also exhibit improved reaction kinetics compared to conventional organic solvent systems.

Energy efficiency considerations have led to the development of room temperature Boc protection protocols that eliminate the need for thermal activation [26] [7]. These methodologies typically employ more reactive protecting group reagents or enhanced catalyst systems to achieve acceptable reaction rates at ambient temperature [26].

Catalytic approaches using substoichiometric quantities of bases or Lewis acid catalysts represent another avenue for improving the environmental profile of Boc protection reactions [5] [27]. These methodologies reduce the overall chemical consumption while maintaining high reaction efficiency and product purity.

Purification and Analytical Verification Methods

The purification of Boc-Phe(4-Me)-OH requires specialized techniques that account for the polar nature of the carboxylic acid functionality and the lipophilic character of the Boc protecting group [28] [29] [30]. Flash column chromatography on silica gel represents the most widely employed purification methodology, typically using hexane-ethyl acetate gradient systems to achieve effective separation from impurities [31] [30].

Recrystallization techniques offer an alternative purification approach that can achieve exceptionally high purity levels exceeding 99% [30]. The selection of appropriate solvent systems is critical, with ethanol-water mixtures commonly employed due to the differential solubility of the target compound and common impurities [30]. However, recrystallization may result in reduced overall yields due to product loss during the crystallization process.

High-performance liquid chromatography provides both analytical and preparative purification capabilities [29] [32] [33]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water mobile phase systems enables high-resolution separation of Boc-Phe(4-Me)-OH from structurally related impurities [29] [33]. The incorporation of trifluoroacetic acid in the mobile phase enhances peak shape and separation efficiency for carboxylic acid-containing compounds [29].

Ion exchange chromatography represents a complementary purification technique that exploits the ionizable carboxylic acid functionality [34] [35]. Weak anion exchange resins operated under appropriate pH conditions enable selective retention and elution of the target compound, achieving high purity levels while maintaining good recovery rates [34].

Analytical verification methodologies employ a combination of spectroscopic and chromatographic techniques to confirm product identity and purity [3] [29] [33]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while high-performance liquid chromatography enables quantitative purity assessment and detection of trace impurities [3] [29]. Optical rotation measurements are essential for confirming the stereochemical integrity of the amino acid center, particularly when employing synthetic routes that may lead to racemization [3] [33].

Mass spectrometry, particularly electrospray ionization mass spectrometry, provides molecular weight confirmation and enables detection of synthetic byproducts or degradation products [29]. The combination of liquid chromatography with mass spectrometry detection offers exceptional sensitivity and selectivity for impurity detection and quantification [29].